![molecular formula C12H13FN2O3 B3165215 [3-(4-Fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid CAS No. 897769-22-1](/img/structure/B3165215.png)
[3-(4-Fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid
描述
[3-(4-Fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid: is a synthetic organic compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a fluorobenzyl group attached to an imidazolidinone ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid typically involves the following steps:
-
Formation of the Imidazolidinone Ring: : The imidazolidinone ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or their derivatives, under specific reaction conditions. This step often requires the use of catalysts and controlled temperatures to ensure the formation of the desired ring structure.
-
Introduction of the Fluorobenzyl Group: : The fluorobenzyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of a fluorobenzyl halide with the imidazolidinone ring in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the substitution.
-
Attachment of the Acetic Acid Moiety: : The final step involves the introduction of the acetic acid moiety through esterification or amidation reactions. This step may require the use of activating agents, such as dicyclohexylcarbodiimide (DCC), to promote the formation of the desired ester or amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds on a large scale.
化学反应分析
Types of Reactions
-
Oxidation: : [3-(4-Fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents used in these reactions include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
-
Reduction: : Reduction reactions can be employed to modify the functional groups within the compound. For example, the reduction of the carbonyl group in the imidazolidinone ring can be achieved using reducing agents such as sodium borohydride (NaBH₄).
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group. Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used to facilitate these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound with modified functional groups.
科学研究应用
[3-(4-Fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid: has a wide range of applications in scientific research:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
-
Biology: : In biological research, the compound is studied for its potential interactions with various biomolecules. It can be used as a probe to investigate enzyme mechanisms and protein-ligand interactions.
-
Medicine: : The compound is of interest in medicinal chemistry for its potential therapeutic properties. Researchers are exploring its use as a lead compound in the development of new drugs for various diseases.
-
Industry: : In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of [3-(4-Fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
相似化合物的比较
[3-(4-Fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid: can be compared with other similar compounds, such as:
-
Imidazolidinones: : These compounds share the imidazolidinone ring structure but may have different substituents. The presence of the fluorobenzyl group in this compound makes it unique and may confer specific properties.
-
Fluorobenzyl Derivatives: : Compounds with a fluorobenzyl group attached to different core structures. The combination of the fluorobenzyl group with the imidazolidinone ring in this compound distinguishes it from other fluorobenzyl derivatives.
-
Acetic Acid Derivatives: : Compounds containing the acetic acid moiety attached to various core structures. The specific arrangement of the acetic acid moiety in this compound contributes to its unique properties.
By comparing these compounds, researchers can gain insights into the structure-activity relationships and identify the unique features that make this compound a valuable compound in scientific research.
属性
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-2-oxoimidazolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3/c13-10-3-1-9(2-4-10)7-14-5-6-15(12(14)18)8-11(16)17/h1-4H,5-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBBSJBGKKOQAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC2=CC=C(C=C2)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649626 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


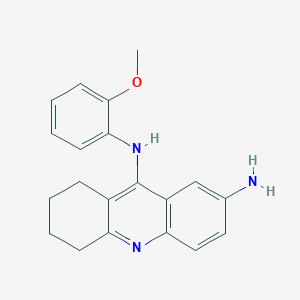
![N-(3-methyl-1H-pyrazol-5-yl)-2-({3-[3-(4-methylpiperidin-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B3165139.png)
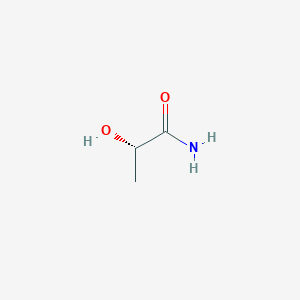
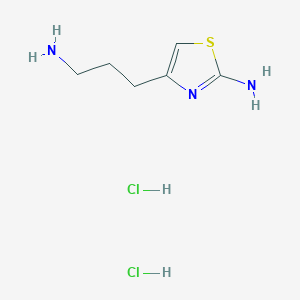
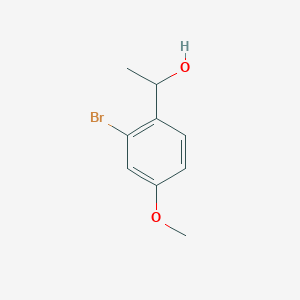
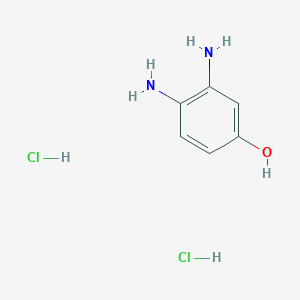
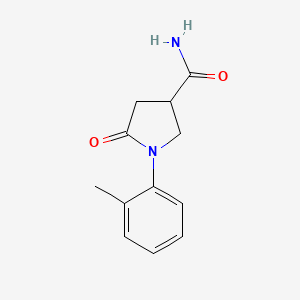
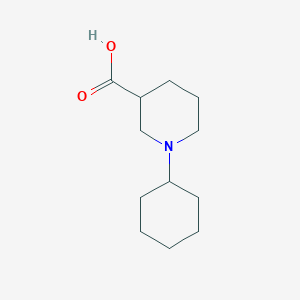
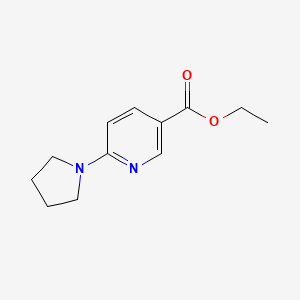

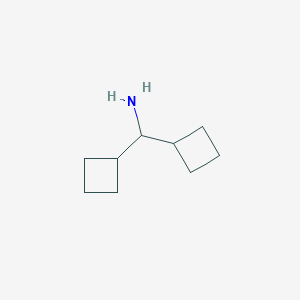
![3-[(2-Fluorobenzyl)sulfonyl]propanoic acid](/img/structure/B3165195.png)
![[3-(3-Chlorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B3165205.png)
![1'-Acetyl-6-hydroxyspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3165222.png)
